molecular formula C13H11FN6 B2878814 6-Fluoro-4-[3-(triazol-2-yl)azetidin-1-yl]quinazoline CAS No. 2415455-58-0

6-Fluoro-4-[3-(triazol-2-yl)azetidin-1-yl]quinazoline

Cat. No. B2878814
CAS RN: 2415455-58-0
M. Wt: 270.271
InChI Key: RKJUOSGKVLMAQC-UHFFFAOYSA-N
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Description

Imidazole and triazole are both five-membered heterocyclic compounds that contain nitrogen atoms . They are known for their broad range of chemical and biological properties and are important synthons in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of similar compounds often involves the use of various halogen derivatives . For example, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been described using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .


Molecular Structure Analysis

The structure of synthesized compounds is usually confirmed by 1H and 13C NMR and mass spectra . For example, in one study, the structure of synthesized compounds was confirmed by these methods .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often yield the target products in relatively short reaction times . For instance, the target products were obtained with 55–92% yields in relatively short reaction times in one study .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often depend on their molecular structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of similar compounds often involves their interaction with various biological targets. For example, N-benzylpiperidine benzisoxazole derivatives are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .

Safety and Hazards

The safety and hazards associated with similar compounds often depend on their specific chemical structure and biological activity. For example, the limitations associated with antimicrobial agents include toxicity, resistance to existing drugs by altering the gene sequence, and pharmacokinetic differences .

Future Directions

The future directions in the research of similar compounds often involve the design and development of new drugs with potential antimicrobial activity . This often involves modifying the structure of existing drug molecules by substituting different functional groups .

properties

IUPAC Name

6-fluoro-4-[3-(triazol-2-yl)azetidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN6/c14-9-1-2-12-11(5-9)13(16-8-15-12)19-6-10(7-19)20-17-3-4-18-20/h1-5,8,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJUOSGKVLMAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2C=C(C=C3)F)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline

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